(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol (2R,3S)-EHNA is eHNA of absolute configuration 2R,3S. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a conjugate base of a (2R,3S)-EHNA(1+). It is an enantiomer of a (2S,3R)-EHNA.
Brand Name: Vulcanchem
CAS No.: 51350-19-7
VCID: VC20894887
InChI: InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1
SMILES: CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Molecular Formula: C14H23N5O
Molecular Weight: 277.37 g/mol

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

CAS No.: 51350-19-7

Cat. No.: VC20894887

Molecular Formula: C14H23N5O

Molecular Weight: 277.37 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-(6-amino-9H-purin-9-yl)nonan-2-ol - 51350-19-7

Specification

Description (2R,3S)-EHNA is eHNA of absolute configuration 2R,3S. Selective inhibitor of cGMP-stimulated phosphodiesterase (PDE2) (IC50 = 0.8 - 4 mM). Also a potent inhibitor of adenosine deaminase. It has a role as an EC 3.5.4.4 (adenosine deaminase) inhibitor and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a conjugate base of a (2R,3S)-EHNA(1+). It is an enantiomer of a (2S,3R)-EHNA.
CAS No. 51350-19-7
Molecular Formula C14H23N5O
Molecular Weight 277.37 g/mol
IUPAC Name (2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol
Standard InChI InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m1/s1
Standard InChI Key IOSAAWHGJUZBOG-MNOVXSKESA-N
Isomeric SMILES CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N
SMILES CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Canonical SMILES CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N

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